![molecular formula C14H22FNO2S B4849851 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide](/img/structure/B4849851.png)
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide
説明
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide, also known as TAK-659, is a small molecule drug that has been recently developed for the treatment of B-cell malignancies.
作用機序
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B-cells. By inhibiting BTK, 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has been shown to have a potent inhibitory effect on B-cell proliferation and survival in preclinical studies. It has also been shown to induce apoptosis (programmed cell death) in B-cells. 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has a good pharmacokinetic profile, with high oral bioavailability and a long half-life, which makes it a promising drug candidate for further development.
実験室実験の利点と制限
One of the advantages of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide also has a good safety profile in preclinical studies, with no significant toxicity observed. However, one limitation of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the development of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide. One direction is to investigate its efficacy in combination with other drugs, such as inhibitors of the PI3K/AKT/mTOR pathway, which is another key signaling pathway in B-cells. Another direction is to explore its potential use in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and mantle cell lymphoma. Furthermore, the development of more soluble formulations of 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide may improve its bioavailability and efficacy in vivo.
Conclusion
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide is a promising small molecule drug that has shown potent inhibitory effects on B-cell proliferation and survival in preclinical studies. Its selectivity for BTK and good safety profile make it a promising drug candidate for further development in the treatment of B-cell malignancies. Further research is needed to explore its potential use in combination with other drugs and in other B-cell malignancies.
科学的研究の応用
1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 1-(4-fluorophenyl)-N-(1-isopropyl-2-methylpropyl)methanesulfonamide has shown promising results in inhibiting the growth and survival of B-cells, which are the cells responsible for the development and progression of these malignancies.
特性
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-(4-fluorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2S/c1-10(2)14(11(3)4)16-19(17,18)9-12-5-7-13(15)8-6-12/h5-8,10-11,14,16H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGIFSVETSFVBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)CC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。